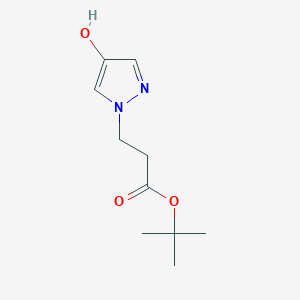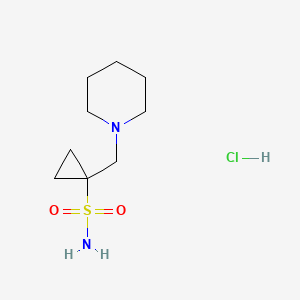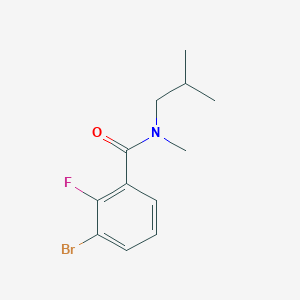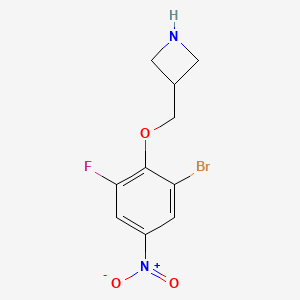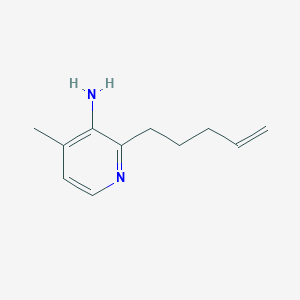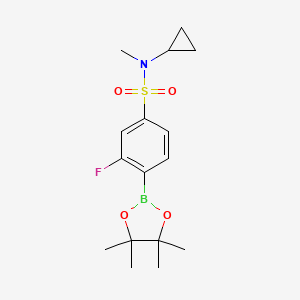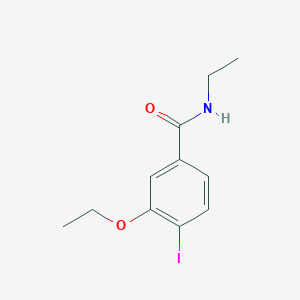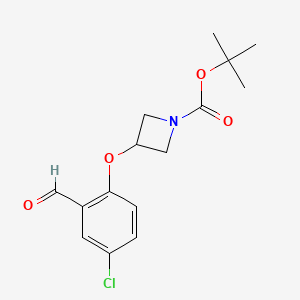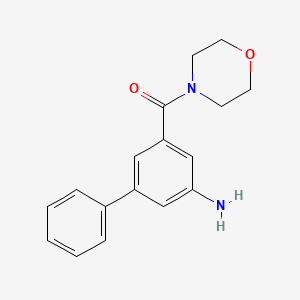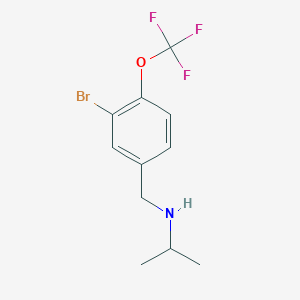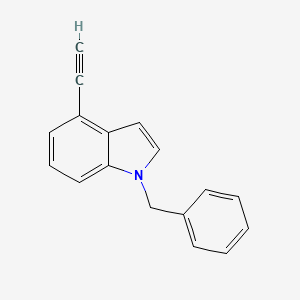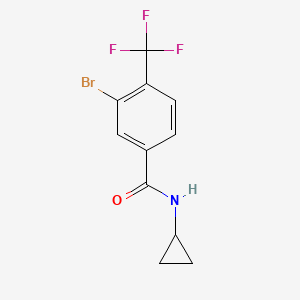
3-Bromo-N-cyclopropyl-4-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-N-cyclopropyl-4-(trifluoromethyl)benzamide: is an organic compound characterized by the presence of a bromine atom, a cyclopropyl group, and a trifluoromethyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-cyclopropyl-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane (CH₂N₂) or Simmons-Smith reagents (e.g., diiodomethane (CH₂I₂) and zinc-copper couple (Zn-Cu)).
Trifluoromethylation: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates (CF₃SO₂Cl) under conditions that may involve copper (Cu) or silver (Ag) catalysts.
Amidation: The final step involves the formation of the benzamide by reacting the substituted benzoyl chloride with cyclopropylamine in the presence of a base such as triethylamine (Et₃N).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom in 3-Bromo-N-cyclopropyl-4-(trifluoromethyl)benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation reactions, potentially forming quinones or other oxidized derivatives. Reduction reactions might target the carbonyl group of the benzamide, leading to the formation of amines or alcohols.
Coupling Reactions: The presence of the bromine atom makes it suitable for cross-coupling reactions such as Suzuki-Miyaura or Heck reactions, where it can form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide (DMF)).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Coupling Reactions: Palladium (Pd) catalysts with bases like potassium carbonate (K₂CO₃) in solvents such as tetrahydrofuran (THF).
Major Products
Substitution: Formation of azides, thiols, or other substituted derivatives.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl or other coupled products.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Bromo-N-cyclopropyl-4-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and cyclopropyl groups on biological activity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.
Industry
In the industrial sector, this compound might be used in the development of agrochemicals, dyes, and polymers due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 3-Bromo-N-cyclopropyl-4-(trifluoromethyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the cyclopropyl group can influence the compound’s overall conformation and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-N-cyclopropylbenzamide: Lacks the trifluoromethyl group, which may result in different biological activity and stability.
4-(Trifluoromethyl)benzamide: Lacks the bromine and cyclopropyl groups, potentially affecting its reactivity and applications.
N-Cyclopropyl-4-bromo-3-methoxybenzamide: Contains a methoxy group instead of a trifluoromethyl group, which can alter its chemical properties and biological activity.
Uniqueness
3-Bromo-N-cyclopropyl-4-(trifluoromethyl)benzamide is unique due to the combination of bromine, cyclopropyl, and trifluoromethyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
3-bromo-N-cyclopropyl-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO/c12-9-5-6(10(17)16-7-2-3-7)1-4-8(9)11(13,14)15/h1,4-5,7H,2-3H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRJAMIOOAGURK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
